REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([Cl:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1.S(Cl)(Cl)=O.[CH3:18]O>>[CH3:18][O:7][C:6](=[O:8])[C:5]1[CH:9]=[C:10]([Cl:11])[C:2]([NH2:1])=[CH:3][C:4]=1[O:12][CH3:13]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=O)O)C=C1Cl)OC
|
Name
|
|
Quantity
|
54.3 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
The methanol was evaporated
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
rinsed thoroughly with diethyl ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C(=C1)Cl)N)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |